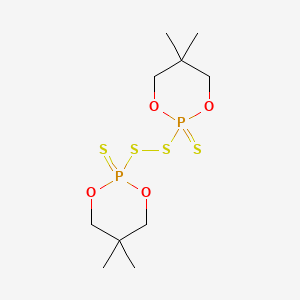
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide is a chemical compound with the molecular formula C10H20O4P2S4. It is a disulfide compound that contains two 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl groups connected by a disulfide bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide typically involves the reaction of 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl derivatives with sulfur or sulfur-containing reagents. One common method involves the oxidation of 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl thiol with an oxidizing agent such as bromine or iodine to form the disulfide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation state sulfur compounds.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions where the disulfide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Bromine, iodine, and other halogens are commonly used for oxidation reactions.
Reducing Agents: Thiols, dithiothreitol (DTT), and other reducing agents are used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfonic acids and other oxidized sulfur compounds.
Reduction Products: Thiols.
Substitution Products: Compounds with different functional groups replacing the disulfide bond.
Aplicaciones Científicas De Investigación
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide involves the cleavage and formation of the disulfide bond. This compound can interact with thiol-containing biomolecules, leading to the formation of mixed disulfides and modulation of biological activities. The molecular targets and pathways involved include redox-sensitive proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)disulfide: Similar structure but with oxo groups instead of thioxo groups.
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)selenide: Contains selenium instead of sulfur in the disulfide bond.
Uniqueness
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide is unique due to its specific thioxo groups, which impart distinct chemical reactivity and potential biological activities compared to similar compounds with oxo or seleno groups .
Propiedades
Fórmula molecular |
C10H20O4P2S4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-[(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)disulfanyl]-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C10H20O4P2S4/c1-9(2)5-11-15(17,12-6-9)19-20-16(18)13-7-10(3,4)8-14-16/h5-8H2,1-4H3 |
Clave InChI |
JNAPQEILLCWIAW-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(=S)(OC1)SSP2(=S)OCC(CO2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)

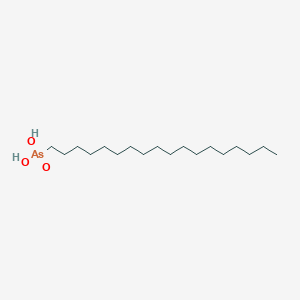

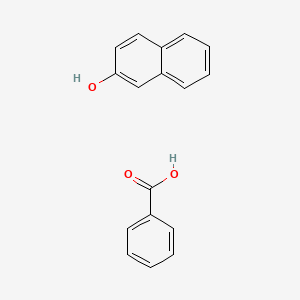


![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)

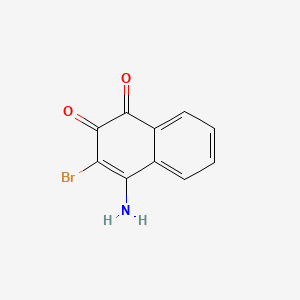

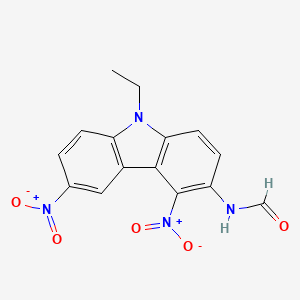
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
